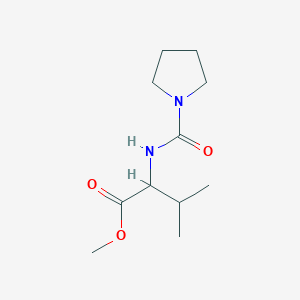

methyl N-(pyrrolidin-1-ylcarbonyl)valinate

Descripción

Methyl N-(pyrrolidin-1-ylcarbonyl)valinate is an organic compound that features a pyrrolidine ring and a valinate ester

Propiedades

IUPAC Name |

methyl 3-methyl-2-(pyrrolidine-1-carbonylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-8(2)9(10(14)16-3)12-11(15)13-6-4-5-7-13/h8-9H,4-7H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWKOKRJJBECJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(pyrrolidin-1-ylcarbonyl)valinate typically involves the reaction of valine with pyrrolidine and methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond. The general reaction scheme is as follows:

- Valine is reacted with pyrrolidine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the intermediate N-(pyrrolidin-1-ylcarbonyl)valine.

- The intermediate is then treated with methyl chloroformate to yield methyl N-(pyrrolidin-1-ylcarbonyl)valinate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl N-(pyrrolidin-1-ylcarbonyl)valinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the ester or amide functionalities.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Methyl N-(pyrrolidin-1-ylcarbonyl)valinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl N-(pyrrolidin-1-ylcarbonyl)valinate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ester and amide functionalities can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl N-(pyrrolidin-1-ylcarbonyl)glycinate

- Methyl N-(pyrrolidin-1-ylcarbonyl)alaninate

- Methyl N-(pyrrolidin-1-ylcarbonyl)leucinate

Uniqueness

Methyl N-(pyrrolidin-1-ylcarbonyl)valinate is unique due to the presence of the valinate ester, which can impart specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Actividad Biológica

Methyl N-(pyrrolidin-1-ylcarbonyl)valinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Synthesis

Methyl N-(pyrrolidin-1-ylcarbonyl)valinate is characterized by a valine-derived structure with a pyrrolidine ring. The compound can be synthesized through various methods, including the reaction of pyrrolidine with valine derivatives under controlled conditions. The presence of both the ester and amide functionalities contributes to its reactivity and biological interactions.

Synthesis Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Ring Formation | Pyrrolidine + Carbonyl Compound | Acidic/Basic conditions |

| 2 | Esterification | Valine + Acid Chloride | Reflux in organic solvent |

| 3 | Purification | Crystallization or Chromatography | Solvent-specific |

The biological activity of methyl N-(pyrrolidin-1-ylcarbonyl)valinate is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound's efficacy.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially modulating metabolic pathways.

- Protein-Ligand Interactions : It can bind to various proteins, affecting their function and leading to therapeutic effects.

Antimicrobial Properties

Preliminary studies indicate that methyl N-(pyrrolidin-1-ylcarbonyl)valinate exhibits notable antimicrobial activity against a range of bacterial strains. This activity varies depending on the specific substituents on the nitrogen atom.

Antibacterial Assays : The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to established antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antibacterial properties of methyl N-(pyrrolidin-1-ylcarbonyl)valinate against MRSA. Results indicated a significant reduction in bacterial growth at concentrations as low as 16 µg/mL, suggesting its potential as a therapeutic agent for resistant infections . -

Enzyme Interaction Study :

Another investigation focused on the compound's ability to inhibit serine proteases. The results demonstrated that methyl N-(pyrrolidin-1-ylcarbonyl)valinate could effectively reduce enzyme activity by 50% at a concentration of 10 µM, highlighting its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Methyl N-(pyrrolidin-1-ylcarbonyl)valinate shares structural similarities with other pyrrolidine derivatives but is unique due to its specific valine ester configuration. This uniqueness may enhance its biological activity compared to simpler derivatives.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl L-Valinate | Simple valine derivative | Lacks pyrrolidine moiety |

| N-Pyrrolidinyl Valeramide | Contains pyrrolidine but longer carbon chain | Longer alkyl chain |

| Methyl N-(pyrrolidin-1-ylcarbonyl)glycinate | Similar structure without valine | Different amino acid component |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.